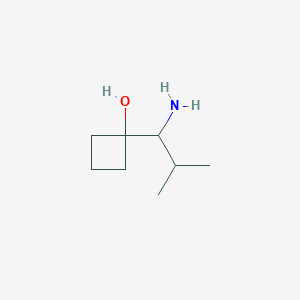
6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide is a complex organic compound that features a unique combination of a pyridine ring, a sulfonamide group, and a benzothiopyran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiopyran ring, followed by the introduction of the sulfonamide group and the chlorination of the pyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process would be optimized for cost-effectiveness and environmental sustainability, adhering to green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity or stability.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its chemical properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a pharmaceutical intermediate, contributing to the development of new drugs with therapeutic benefits.
Industry: The compound’s unique structure makes it useful in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzothiopyran moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways, leading to various effects depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide
- 1,2,4-benzothiadiazine-1,1-dioxide derivatives
Uniqueness
6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity, stability, or specificity in certain applications.
Eigenschaften
CAS-Nummer |
878118-29-7 |
|---|---|
Molekularformel |
C14H13ClN2O2S2 |
Molekulargewicht |
340.9 g/mol |
IUPAC-Name |
6-chloro-N-(3,4-dihydro-2H-thiochromen-4-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H13ClN2O2S2/c15-14-6-5-10(9-16-14)21(18,19)17-12-7-8-20-13-4-2-1-3-11(12)13/h1-6,9,12,17H,7-8H2 |
InChI-Schlüssel |
WUADVYACXXMLGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=CC=CC=C2C1NS(=O)(=O)C3=CN=C(C=C3)Cl |
Löslichkeit |
11.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


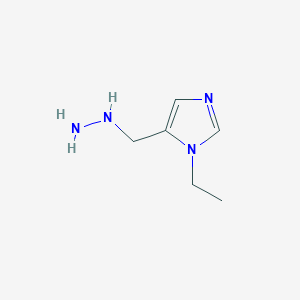
![Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride](/img/structure/B13577045.png)
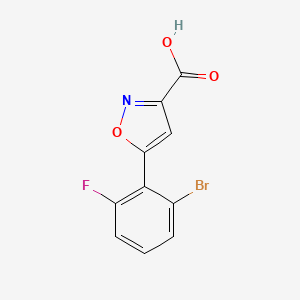

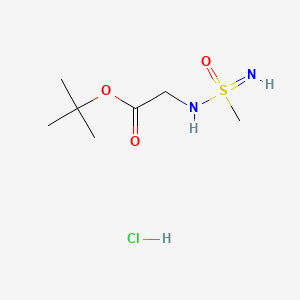
![5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13577060.png)
![tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate](/img/structure/B13577064.png)

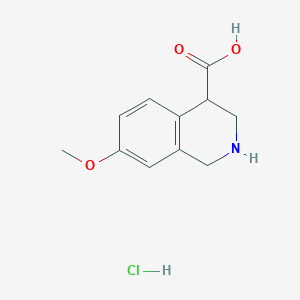
![2-[(3-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13577080.png)

![3-(5-Fluoro-1-methyl-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13577093.png)
![2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13577098.png)
